molecular formula C14H19O6P B1669631 Crotoxyphos CAS No. 7700-17-6

Crotoxyphos

Cat. No.: B1669631
CAS No.: 7700-17-6
M. Wt: 314.27 g/mol
InChI Key: XXXSILNSXNPGKG-ZHACJKMWSA-N
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Mechanism of Action

Target of Action

The primary target of Crotoxyphos is acetylcholinesterase (AChE; EC 3.1.1.7) . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, this compound disrupts the normal functioning of the nervous system .

Mode of Action

This compound acts as an acetylcholinesterase inhibitor . It binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the neurons. The result is a disruption of the nervous system, leading to various symptoms of neurotoxicity .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of the cholinergic system by inhibiting acetylcholinesterase . This leads to an overstimulation of the neurons due to the accumulation of acetylcholine, causing a range of neurological symptoms .

Pharmacokinetics

It is expected to be distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

The inhibition of acetylcholinesterase by this compound leads to an overstimulation of the neurons due to the accumulation of acetylcholine. This can result in a range of symptoms, including muscle weakness, breathing difficulties, and convulsions. In severe cases, it can lead to respiratory failure and death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its effectiveness as an insecticide can be affected by the presence of other chemicals, temperature, and pH. Its stability can also be affected by exposure to light and heat .

Biochemical Analysis

Biochemical Properties

Crotoxyphos plays a significant role in biochemical reactions, primarily as an inhibitor of acetylcholinesterase (AChE). This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of acetylcholine, leading to continuous stimulation of neurons. This interaction is the basis for its use as an insecticide, as it disrupts the nervous system of pests, leading to their death .

Cellular Effects

This compound affects various types of cells and cellular processes. In neurons, it inhibits acetylcholinesterase, leading to an accumulation of acetylcholine and continuous stimulation of the nervous system. This can result in symptoms such as muscle fasciculations, weakness, and in severe cases, seizures . In non-neuronal cells, this compound can interfere with cell signaling pathways, gene expression, and cellular metabolism, leading to a range of toxic effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of acetylcholinesterase, forming a stable phosphorylated enzyme complex. This inhibits the enzyme’s activity, preventing the breakdown of acetylcholine. The inhibition of acetylcholinesterase is irreversible, leading to prolonged effects until new enzyme molecules are synthesized . Additionally, this compound may interact with other biomolecules, potentially affecting other enzymatic pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to chronic toxicity, affecting cellular function and viability over time . The stability and degradation of this compound are important factors to consider in its application and handling .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can cause mild symptoms such as headaches and dizziness. At higher doses, it can lead to severe toxicity, including respiratory issues and even death . Studies have shown that there is a threshold effect, where the severity of symptoms increases significantly with higher doses . Toxicity studies in animals have also highlighted the importance of proper dosage and application to minimize adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with acetylcholinesterase. The inhibition of this enzyme disrupts the normal breakdown of acetylcholine, leading to an accumulation of the neurotransmitter. This affects various metabolic processes, including those involved in neurotransmission and muscle function . Additionally, this compound may be metabolized by liver enzymes, leading to the formation of metabolites that can also exert toxic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes and accumulate in tissues, particularly in the nervous system. The compound may interact with transporters and binding proteins, affecting its localization and accumulation within cells . The distribution of this compound within the body is influenced by factors such as lipid solubility and blood flow .

Subcellular Localization

This compound is primarily localized in the cytoplasm and can affect various subcellular compartments. It may be directed to specific organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its activity and function, as it may interact with different biomolecules within these compartments . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential effects on cellular function .

Properties

IUPAC Name

1-phenylethyl (E)-3-dimethoxyphosphoryloxybut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19O6P/c1-11(20-21(16,17-3)18-4)10-14(15)19-12(2)13-8-6-5-7-9-13/h5-10,12H,1-4H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXSILNSXNPGKG-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OC(=O)C=C(C)OP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)OC(=O)/C=C(\C)/OP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6037514
Record name Crotoxyphos
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Molecular Weight

314.27 g/mol
Source PubChem
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Physical Description

Pale straw-colored liquid; [Merck Index]
Record name Crotoxyphos
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Boiling Point

135 °C @ 0.03 MM HG
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Solubility

0.1%; SLIGHTLY SOL IN KEROSENE, SATURATED HYDROCARBONS; SOL IN ACETONE, CHLOROFORM, ETHANOL, HIGHLY CHLORINATED HYDROCARBONS, 0.1% in water at room temperature, SOL IN PROPAN-2-OL, XYLENE
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Density

1.19 @ 25 °C, DENSITY: 1.2 @ 15 °C/15 °C
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Vapor Pressure

0.000014 [mmHg], 1.4X10-5 mm Hg @ 20 °C
Record name Crotoxyphos
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Color/Form

LIGHT STRAW-COLORED LIQ, Clear liquid

CAS No.

7700-17-6, 326-12-5
Record name Crotoxyphos
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Record name Crotoxyfos [BAN]
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Record name Crotoxyphos
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Record name CROTOXYPHOS
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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